molecular formula C8H8ClN3O2 B2438811 N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-25-2

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B2438811
CAS No.: 53117-25-2
M. Wt: 213.62
InChI Key: XAMLNTCWBYFUNI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydrazino group attached to an oxoacetamide moiety, with a 2-chlorophenyl substituent. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chlorobenzoyl chloride and hydrazine hydrate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of hydrazine hydrate in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazides or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to substitute the chlorine atom.

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Hydrazides and Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide: Unique due to the presence of both hydrazino and oxoacetamide groups.

    2-chlorobenzohydrazide: Lacks the oxoacetamide group, making it less versatile in certain reactions.

    2-chlorophenylhydrazine: Lacks the oxoacetamide group, limiting its applications compared to this compound.

Uniqueness

This compound stands out due to its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-3-1-2-4-6(5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLNTCWBYFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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